(4-Carbamoylpiperazin-1-yl)acetic acid
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Description
Molecular Structure Analysis
The molecular structure of “(4-Carbamoylpiperazin-1-yl)acetic acid” is represented by the formula C7H13N3O3 . The structure includes a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .Scientific Research Applications
Biological Applications
In the realm of pharmacology, structurally related compounds, specifically (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, have garnered attention for their broad spectrum of pharmacological activities. Notably, one derivative, epalrestat, serves as an aldose reductase inhibitor in clinical practice. The compounds studied displayed potent inhibitory effects on aldose reductase, with some showing mixed-type inhibition and low cytotoxicity to specific cell lines. Molecular docking simulations revealed the binding interactions contributing to their high-affinity binding, indicating their therapeutic potential and guiding future modifications for enhanced efficacy (Kučerová-Chlupáčová et al., 2020).
Material Science and Coordination Chemistry
The compound has also found applications in material science and coordination chemistry. For instance, bis(4-carboxylpyrazol-1-yl)acetic acid, a scorpionate ligand, has been synthesized for complexes with improved water solubility. The ligand demonstrates unique coordination properties and, in complexation with certain metals, yields partially water-soluble compounds. These complexes have potential applications in various fields, including catalysis and materials science (Tzegai et al., 2022).
Properties
IUPAC Name |
2-(4-carbamoylpiperazin-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O3/c8-7(13)10-3-1-9(2-4-10)5-6(11)12/h1-5H2,(H2,8,13)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLQMQPOLSDSKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50990361 |
Source
|
Record name | {4-[Hydroxy(imino)methyl]piperazin-1-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50990361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701291-01-2 |
Source
|
Record name | {4-[Hydroxy(imino)methyl]piperazin-1-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50990361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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